molecular formula C13H13N3 B8470042 4-[(1,2-Dimethyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine

4-[(1,2-Dimethyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine

Cat. No. B8470042
M. Wt: 211.26 g/mol
InChI Key: HKOHLJQHUXPSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,2-Dimethyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(1,2-Dimethyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1,2-Dimethyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(1,2-Dimethyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

4-[2-(1,2-dimethylimidazol-4-yl)ethynyl]-2-methylpyridine

InChI

InChI=1S/C13H13N3/c1-10-8-12(6-7-14-10)4-5-13-9-16(3)11(2)15-13/h6-9H,1-3H3

InChI Key

HKOHLJQHUXPSPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C#CC2=CN(C(=N2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (76 mg, 55%, 1.57 mmol) was suspended in 2 mL of dry THF. A solution of 2-methyl-4-(2-methyl-1H-imidazol-4-ylethynyl)-pyridine (150 mg, 0.76 mmol) in 8 mL of dry THF was added and the reaction mixture was stirred at room temperature for 30 min. A solution of methyliodide (142 mg, 1.00 mmol) in 1 mL of dry THF was added and stirring was continued overnight. The reaction mixture was poured into 70 mL of water and extracted three times with ethyl acetate (70 mL each). The combined organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (dichloromethane/methanol 100:0->90:10 gradient) and a mixture of two regioisomers was obtained. This mixture could be separated by HPLC (chiralpak AD, heptane/ethanol 4/1) and the desired compound was obtained as a white solid (40 mg, 25%), MS: m/e=212.2 (M+H+).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
142 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Yield
25%

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